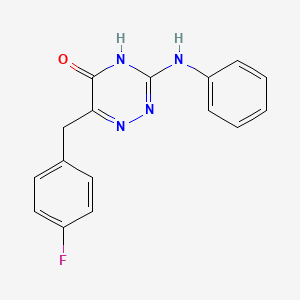

6-(4-fluorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one

Description

Properties

IUPAC Name |

3-anilino-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN4O/c17-12-8-6-11(7-9-12)10-14-15(22)19-16(21-20-14)18-13-4-2-1-3-5-13/h1-9H,10H2,(H2,18,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCAYQTRNUCAIEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one typically involves the reaction of 4-fluorobenzylamine with phenyl isocyanate to form an intermediate, which is then cyclized to produce the triazine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 296.30 g/mol. Its structure features a triazine core, which is known for its diverse biological activities. The presence of a fluorobenzyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Medicinal Chemistry Applications

Antitumor Activity

Recent studies have investigated the antitumor properties of compounds related to triazine derivatives. For instance, molecular hybrids incorporating triazine structures have shown promising cytotoxic activities against various cancer cell lines, including HCT-116 and MCF-7. These compounds exhibited IC50 values ranging from 3.6 µM to 11.0 µM, indicating their potential as anticancer agents .

Mechanism of Action

The mechanism by which these triazine derivatives exert their cytotoxic effects often involves the inhibition of critical protein interactions, such as MDM2-p53. This interaction is vital in regulating apoptosis, making these compounds valuable in cancer therapy .

Antimicrobial Activity

Triazine derivatives have also been evaluated for their antimicrobial properties. Preliminary tests indicate that compounds similar to 6-(4-fluorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one exhibit significant antibacterial activity against various pathogens, suggesting their potential use in treating bacterial infections .

Agricultural Applications

In agricultural chemistry, similar triazine compounds have been explored for their herbicidal properties. The structural features of triazines allow them to act as effective herbicides by inhibiting specific enzymes involved in plant growth. Research into new formulations based on these compounds could lead to more effective agricultural solutions that minimize environmental impact.

Material Science

The unique properties of triazines make them suitable candidates for developing advanced materials. Their ability to form stable complexes with metal ions can be utilized in creating sensors and catalysts. For instance, triazine-based materials are being researched for their application in photocatalysis and as components in electronic devices due to their favorable electronic properties.

Case Study 1: Antitumor Compound Development

In a study focusing on the synthesis of novel triazine derivatives, researchers successfully created a series of compounds that demonstrated significant antitumor activity through targeted molecular design. The study highlighted the importance of structural modifications in enhancing biological activity and provided insights into the structure-activity relationship (SAR) of these compounds .

Case Study 2: Antibacterial Testing

A series of synthesized triazine derivatives were subjected to antimicrobial testing against common bacterial strains. The results indicated that certain modifications led to enhanced antibacterial properties compared to standard antibiotics like Ciprofloxacin and Gentamicin, showcasing the potential of these compounds in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 6-(4-fluorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The triazinone core is common among many derivatives, but substituents dictate their properties and applications. Key comparisons include:

Key Observations :

- Aromatic vs. Heterocyclic Substituents: The phenylamino group in the target compound differs from thienyl or phosphoryl groups in others, which may reduce π-π stacking interactions but increase steric hindrance .

- Thioether vs. Amine Groups: Metribuzin’s methylthio group contributes to herbicidal activity via metabolic interference, whereas the phenylamino group in the target compound might enable hydrogen bonding in biological targets .

Physicochemical Properties

- Solubility: The phenylamino group may reduce aqueous solubility compared to hydroxyl or glycosyl substituents in other triazinones .

- Stability : Fluorine’s electron-withdrawing effect could enhance stability against hydrolysis relative to methylthio or thioether groups .

Biological Activity

6-(4-Fluorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one, with the CAS number 899985-68-3, is a compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, including anti-cancer properties, anti-inflammatory effects, and other pharmacological applications.

Chemical Structure and Properties

The compound features a triazine ring substituted with a fluorobenzyl group and a phenylamino group. Its molecular formula is CHFNO. The presence of the fluorine atom is particularly noteworthy as it can enhance the lipophilicity and biological activity of the compound.

Anticancer Activity

Several studies have investigated the anticancer properties of triazine derivatives, including this compound.

- Mechanism of Action : It has been suggested that compounds in this class may exhibit antiproliferative effects through mechanisms that do not involve inhibition of dihydrofolate reductase (DHFR), which is common in many anticancer agents. Instead, they may act through alternative pathways such as apoptosis induction or cell cycle arrest .

- Cell Line Studies : In vitro studies have shown that related triazine compounds exhibit significant cytotoxicity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung cancer cells. For instance, one study reported IC values ranging from 3.6 µM to 11.0 µM for certain fluorinated derivatives against these cell lines .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| This compound | HCT-116 | TBD |

| Other related compounds | HeLa | 3.6 - 11.0 |

Anti-inflammatory Effects

Research has also indicated potential anti-inflammatory properties associated with triazine derivatives. In particular:

- Mechanisms : These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation processes .

Other Pharmacological Activities

Beyond anticancer and anti-inflammatory effects, there are indications that this compound may possess:

- Antibacterial Properties : Some studies suggest that triazine derivatives can exhibit antibacterial activity against various pathogens .

Study on Antiproliferative Activity

In a comprehensive study published in the Journal of Fluorine Chemistry, researchers synthesized several fluorinated triazine derivatives and evaluated their antiproliferative activity against multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity and provided insights into structure-activity relationships (SAR) .

Q & A

Q. What are the optimized synthetic routes for 6-(4-fluorobenzyl)-3-(phenylamino)-1,2,4-triazin-5(4H)-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of triazinone derivatives typically involves cyclization and substitution reactions. For example, analogous compounds are synthesized via:

- Cyclocondensation : Reacting hydrazine derivatives with carbonyl compounds in polar aprotic solvents (e.g., DMF or dioxane) under reflux. Yields range from 65% to 85% depending on stoichiometry and solvent .

- Substitution : Introducing fluorobenzyl groups via nucleophilic aromatic substitution using 4-fluorobenzyl chloride in basic conditions (e.g., K₂CO₃/ethanol). Microwave-assisted synthesis can enhance efficiency .

Key Variables : - Solvent polarity : Non-polar solvents favor cyclization, while polar solvents improve substitution reactions .

- Temperature : Reflux (80–100°C) is critical for complete conversion .

Q. Table 1: Representative Reaction Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Hydrazine + carbonyl (DMF, 100°C) | 70–85% | |

| Fluorobenzyl Addition | 4-Fluorobenzyl chloride (K₂CO₃/ethanol, 60°C) | 68–70% |

Q. How is the structural integrity of this compound validated, and what spectral markers are critical?

Methodological Answer: Structural confirmation relies on multi-spectral analysis:

- IR Spectroscopy : Peaks at 1670–1630 cm⁻¹ confirm the triazinone C=O stretch. NH/NH₂ stretches appear at 3100–3200 cm⁻¹ .

- ¹H NMR : Aromatic protons (δ 6.9–7.7 ppm), NH signals (δ 13.4 ppm for triazine NH), and fluorobenzyl CH₂ (δ 4.5–5.5 ppm) are diagnostic .

- ¹³C NMR : Carbonyl (δ ~170 ppm) and triazine ring carbons (δ 114–148 ppm) are key .

- Elemental Analysis : Matches calculated C, H, N, S, and F percentages within 0.3% error .

Advanced Research Questions

Q. How do substituents (e.g., 4-fluorobenzyl, phenylamino) influence the compound’s bioactivity?

Methodological Answer:

- Fluorine Effects : The 4-fluorobenzyl group enhances lipophilicity, improving membrane permeability. Comparative studies show fluorinated analogs exhibit 2–3x higher antifungal activity than non-fluorinated derivatives .

- Phenylamino Role : The phenylamino group facilitates π-π stacking with biological targets (e.g., enzyme active sites). Structure-activity relationship (SAR) studies suggest replacing it with electron-withdrawing groups reduces activity .

Experimental Design : - Synthesize analogs with varied substituents.

- Test bioactivity (e.g., MIC for antifungal assays, IC₅₀ for cytotoxicity).

- Perform molecular docking to map interactions .

Q. What strategies mitigate contradictions in reported synthetic yields or analytical data?

Methodological Answer: Discrepancies often arise from:

- Solvent Purity : Trace water in DMF reduces cyclization yields. Use molecular sieves or anhydrous solvents .

- Reaction Monitoring : Employ TLC/HPLC to track intermediate formation. For example, incomplete hydrazine conversion leads to byproducts .

- Spectral Artifacts : Use deuterated solvents (e.g., DMSO-d₆) to avoid peak splitting in NMR. Confirm fluorine integration via ¹⁹F NMR .

Case Study :

In , compound 5 synthesized in dioxane (70% yield) showed higher purity than THF-synthesized analogs (50–60% yield) due to better solubility of intermediates .

Q. How can computational modeling predict the compound’s reactivity or metabolic pathways?

Methodological Answer:

- DFT Calculations : Predict electrophilic/nucleophilic sites using HOMO-LUMO gaps. For triazinones, the C=O group is a reactive site for hydrolysis .

- Metabolism Prediction : Tools like GLORY predict deamination and thiodealkylation as primary degradation pathways, consistent with experimental data on analogous triazinones .

Validation : Compare computed NMR shifts (<2 ppm deviation) and degradation products (e.g., diketo derivatives) with experimental LC-MS data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.